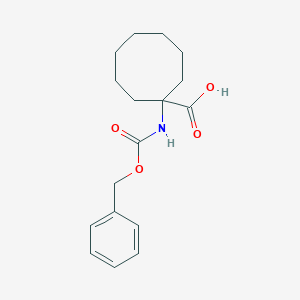
8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one is a synthetic compound that belongs to the quinazolinone family. It is commonly known as MNQO and has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development.
Mécanisme D'action
The mechanism of action of 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. MNQO has been shown to inhibit the activity of topoisomerase I and II, which are essential enzymes for DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and physiological effects:
The biochemical and physiological effects of 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one have been extensively studied in vitro and in vivo. MNQO has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. It has also been shown to inhibit cancer cell migration and invasion, which are essential steps in cancer metastasis. In animal models, MNQO has been shown to exhibit potent anti-inflammatory effects by reducing the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. MNQO is also stable under standard laboratory conditions and can be stored for extended periods without significant degradation. However, MNQO has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one. One of the significant directions is to explore its potential as a lead compound for drug development. MNQO has shown promising results in preclinical studies, and further optimization of its chemical structure may lead to the development of potent anticancer and anti-inflammatory drugs. Another direction is to investigate the mechanism of action of MNQO further. A better understanding of its molecular targets and signaling pathways may lead to the development of more effective therapies for cancer and inflammatory diseases. Finally, future research may also focus on the synthesis of MNQO analogs with improved pharmacological properties, such as increased solubility and reduced toxicity.
Conclusion:
In conclusion, 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one is a synthetic compound with significant potential applications in various fields of scientific research. MNQO has shown promising results in preclinical studies as an anticancer and anti-inflammatory agent. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. MNQO has several advantages for lab experiments, including its ease of synthesis and stability under standard laboratory conditions. Future research may focus on its potential as a lead compound for drug development, its mechanism of action, and the synthesis of MNQO analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one involves the reaction of 2-aminobenzoic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methoxyphenyl isocyanate to form the final product. The synthesis method of 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one has been extensively studied for its potential applications in various fields of scientific research. One of its significant applications is in medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. MNQO has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
Propriétés
Numéro CAS |
181135-49-9 |
|---|---|
Formule moléculaire |
C15H11N3O4 |
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
8-methoxy-2-(4-nitrophenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O4/c1-22-12-4-2-3-11-13(12)16-14(17-15(11)19)9-5-7-10(8-6-9)18(20)21/h2-8H,1H3,(H,16,17,19) |
Clé InChI |
PGAMJHQYVDYIQX-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=CC2=C1NC(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
COC1=CC=CC2=C1N=C(NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=CC2=C1NC(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Synonymes |
4(1H)-Quinazolinone, 8-methoxy-2-(4-nitrophenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate](/img/structure/B63569.png)
![1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine](/img/structure/B63570.png)





![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)
![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)


